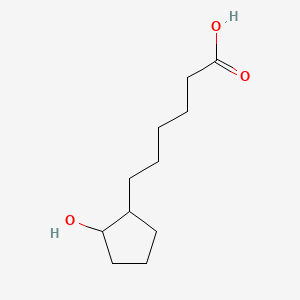
2-(5-Carboxypentyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Carboxypentyl)cyclopentanol is an organic compound that features a cyclopentane ring with a hydroxyl group (-OH) and a carboxypentyl side chain. This compound is a secondary alcohol due to the hydroxyl group being attached to a carbon atom that is bonded to two other carbon atoms. The presence of both hydroxyl and carboxyl functional groups makes it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Carboxypentyl)cyclopentanol can be achieved through several methods. One common approach involves the ring-opening of cyclopentene followed by functional group transformations. For instance, cyclopentene can undergo hydroboration-oxidation to form cyclopentanol, which can then be further reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl side chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include catalytic hydrogenation of cyclopentene followed by esterification and subsequent hydrolysis to introduce the carboxypentyl group .
化学反応の分析
Types of Reactions
2-(5-Carboxypentyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Cyclopentanone or 2-(5-Carboxypentyl)cyclopentanone.
Reduction: 2-(5-Hydroxypentyl)cyclopentanol or 2-(5-Aldehydepentyl)cyclopentanol.
Substitution: 2-(5-Carboxypentyl)cyclopentyl chloride or bromide.
科学的研究の応用
2-(5-Carboxypentyl)cyclopentanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
作用機序
The mechanism of action of 2-(5-Carboxypentyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
類似化合物との比較
Similar Compounds
Cyclopentanol: Lacks the carboxypentyl side chain, making it less versatile in reactions.
Cyclopentanone: An oxidized form of cyclopentanol, used in different chemical contexts.
2-(5-Hydroxypentyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a carboxyl group.
Uniqueness
2-(5-Carboxypentyl)cyclopentanol is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
40942-82-3 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
6-(2-hydroxycyclopentyl)hexanoic acid |
InChI |
InChI=1S/C11H20O3/c12-10-7-4-6-9(10)5-2-1-3-8-11(13)14/h9-10,12H,1-8H2,(H,13,14) |
InChIキー |
BDYYFWAXIPGIEX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















